10'-Desmethoxystreptonigrin
Overview
Description
10’-Desmethoxystreptonigrin is a novel analog of streptonigrin, originally isolated from the bacterium Streptomyces albus . This compound has garnered attention due to its potent cytotoxicity against various human tumor cell lines and its broad-spectrum antibacterial activity . It was discovered during a screen for inhibitors of farnesylation of the Ras p21 protein .
Mechanism of Action
Target of Action
10’-Desmethoxystreptonigrin is a potent inhibitor of the farnesylation of RAS P21 protein . The RAS P21 protein is a small GTPase that plays a crucial role in cell signal transduction, proliferation, and differentiation .
Mode of Action
10’-Desmethoxystreptonigrin interacts with its target, the RAS P21 protein, by inhibiting its farnesylation . Farnesylation is a type of post-translational modification that is essential for the proper functioning of the RAS P21 protein . By inhibiting this process, 10’-Desmethoxystreptonigrin disrupts the normal function of the RAS P21 protein .
Biochemical Pathways
The primary biochemical pathway affected by 10’-Desmethoxystreptonigrin is the RAS signaling pathway . By inhibiting the farnesylation of the RAS P21 protein, 10’-Desmethoxystreptonigrin disrupts the normal signal transduction processes within the cell . This can lead to downstream effects such as altered cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which suggests that it may have good bioavailability
Result of Action
10’-Desmethoxystreptonigrin has been reported to have potent and broad-spectrum antibacterial and antitumor activity . It is cytotoxic to HCT116 colon and A2780 ovarian cancer cells . It is also effective against HCT116 cells resistant to etoposide and teniposide, and cisplatin-resistant A2780 cells .
Biochemical Analysis
Biochemical Properties
10’-Desmethoxystreptonigrin plays a crucial role in biochemical reactions as an inhibitor of Ras Farnesyltransferase, with an IC50 value of 21 μM . This enzyme is pivotal in the post-translational modification of proteins involved in cell signaling pathways. By inhibiting Ras Farnesyltransferase, 10’-Desmethoxystreptonigrin disrupts the farnesylation process, which is essential for the proper functioning of Ras proteins . Additionally, 10’-Desmethoxystreptonigrin exhibits antibacterial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cellular Effects
10’-Desmethoxystreptonigrin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of P388 leukemia cells without significant cytotoxicity, with an LD50 of 8.8 mg/kg . This compound also influences cell signaling pathways by inhibiting the farnesylation of Ras proteins, which are critical for cell proliferation and survival . Furthermore, 10’-Desmethoxystreptonigrin affects gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of 10’-Desmethoxystreptonigrin involves its binding interactions with Ras Farnesyltransferase, leading to the inhibition of the enzyme’s activity . This inhibition prevents the farnesylation of Ras proteins, which is necessary for their proper localization and function within the cell . Additionally, 10’-Desmethoxystreptonigrin may induce changes in gene expression, further contributing to its antitumor and antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10’-Desmethoxystreptonigrin have been observed to change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that 10’-Desmethoxystreptonigrin maintains its antibacterial and antitumor activities, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 10’-Desmethoxystreptonigrin vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity against P388 leukemia cells without notable cytotoxicity . At higher doses, 10’-Desmethoxystreptonigrin may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
10’-Desmethoxystreptonigrin is involved in metabolic pathways related to its antibacterial and antitumor activities. The compound interacts with enzymes such as Ras Farnesyltransferase, affecting metabolic flux and metabolite levels within the cell . These interactions contribute to the overall biochemical effects of 10’-Desmethoxystreptonigrin on cellular function .
Transport and Distribution
Within cells and tissues, 10’-Desmethoxystreptonigrin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
10’-Desmethoxystreptonigrin is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound may undergo post-translational modifications that direct it to particular organelles, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10’-Desmethoxystreptonigrin is synthesized through fermentation processes involving Streptomyces species . The compound is isolated from the fermentation broth and its structure is determined through various analytical techniques .
Industrial Production Methods: The industrial production of 10’-Desmethoxystreptonigrin involves large-scale fermentation using optimized strains of Streptomyces albus. The fermentation conditions, including temperature, pH, and nutrient composition, are carefully controlled to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 10’-Desmethoxystreptonigrin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .
Scientific Research Applications
10’-Desmethoxystreptonigrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of oxidation and reduction reactions.
Industry: Utilized in the development of new antibiotics due to its broad-spectrum antibacterial activity.
Comparison with Similar Compounds
Streptonigrin: The parent compound from which 10’-Desmethoxystreptonigrin is derived.
Etoposide: A chemotherapeutic agent that targets DNA synthesis in cancer cells.
Teniposide: Another chemotherapeutic agent similar to etoposide, used in cancer treatment.
Uniqueness: 10’-Desmethoxystreptonigrin is unique due to its enhanced potency as an inhibitor of Ras farnesylation compared to streptonigrin . It is three times more potent than streptonigrin in inhibiting this process, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNCNUVHUNMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136803-89-9 | |
Record name | 10'-Desmethoxystreptonigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10'-Desmethoxystreptonigrin's discovery?
A1: This novel analog of streptonigrin was discovered during a screening for inhibitors of farnesylation of the RAS p21 protein. [] This is significant because inhibiting farnesylation of RAS p21 is a potential strategy for anticancer therapies. Additionally, this compound exhibits potent broad-spectrum antibacterial activity. [] This dual activity makes it a promising compound for further research in both cancer and infectious disease.
Q2: What are the known biological activities of this compound?
A2: The abstract highlights two key activities of this compound:
- Inhibition of RAS p21 farnesylation: This suggests potential anticancer activity. []
- Cytotoxicity to human tumor cell lines: This finding supports the potential anticancer application of the compound. []
- Broad-spectrum antibacterial activity: This points to potential applications in treating bacterial infections. []
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